2,3,5,6-Tetrabromobenzene-1,4-dicarbaldehyde
Description
2,3,5,6-Tetrabromobenzene-1,4-dicarbaldehyde is an organic compound with the molecular formula C8H2Br4O2. It is characterized by the presence of four bromine atoms and two aldehyde groups attached to a benzene ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses .
Properties
IUPAC Name |
2,3,5,6-tetrabromoterephthalaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Br4O2/c9-5-3(1-13)6(10)8(12)4(2-14)7(5)11/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYYJGVXQFEAOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C1=C(C(=C(C(=C1Br)Br)C=O)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Br4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,6-Tetrabromobenzene-1,4-dicarbaldehyde typically involves the bromination of benzene derivatives followed by formylation. One common method includes the bromination of terephthalaldehyde using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2,3,5,6 positions .
Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories for use in organic synthesis. The scalability of the synthesis process depends on the availability of starting materials and the efficiency of the bromination and formylation reactions .
Chemical Reactions Analysis
Types of Reactions: 2,3,5,6-Tetrabromobenzene-1,4-dicarbaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The aldehyde groups can participate in coupling reactions to form more complex molecules.
Reduction Reactions: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Coupling Reactions: Catalysts like palladium on carbon (Pd/C) or copper(I) iodide (CuI).
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products:
Substitution Products: Compounds with different functional groups replacing the bromine atoms.
Coupling Products: Complex organic molecules with extended conjugation.
Reduction Products: Alcohol derivatives of the original compound.
Scientific Research Applications
2,3,5,6-Tetrabromobenzene-1,4-dicarbaldehyde has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Employed in the development of novel materials with specific electronic properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2,3,5,6-Tetrabromobenzene-1,4-dicarbaldehyde is primarily based on its ability to undergo various chemical reactions due to the presence of reactive bromine and aldehyde groups. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing structures .
Comparison with Similar Compounds
2,3,5,6-Tetrabromobenzene-1,4-diol: Similar structure but with hydroxyl groups instead of aldehyde groups.
2,4,6-Tribromobenzene-1,3,5-tricarbaldehyde: Contains three bromine atoms and three aldehyde groups.
2,4-Dihydroxybenzene-1,3,5-tricarbaldehyde: Contains hydroxyl and aldehyde groups in a different arrangement.
Uniqueness: 2,3,5,6-Tetrabromobenzene-1,4-dicarbaldehyde is unique due to its specific bromination pattern and the presence of two aldehyde groups, which confer distinct reactivity and potential for diverse chemical transformations .
Biological Activity
2,3,5,6-Tetrabromobenzene-1,4-dicarbaldehyde (C8H2Br4O2) is an organic compound notable for its unique structure characterized by four bromine atoms and two aldehyde groups attached to a benzene ring. This compound has garnered attention in various fields, including organic synthesis and biological research, due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
The synthesis of this compound typically involves bromination of benzene derivatives followed by formylation. Common methods include the bromination of terephthalaldehyde using bromine in the presence of a catalyst such as iron(III) bromide. The resulting compound is an intermediate in various chemical syntheses and exhibits reactivity due to its functional groups.
The biological activity of this compound is primarily attributed to its ability to undergo various chemical reactions facilitated by its reactive bromine and aldehyde groups. These functional groups enable interactions with biomolecules and pathways that can lead to significant biological effects.
Potential Mechanisms Include:
- Nucleophilic Substitution: The bromine atoms can be substituted with other functional groups.
- Coupling Reactions: The aldehyde groups can participate in coupling reactions to form more complex molecules.
- Reduction Reactions: Aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride.
Biological Activity
Research has indicated that this compound exhibits various biological activities:
Antimicrobial Activity
Studies have shown that the compound possesses antimicrobial properties against certain bacterial strains. Its effectiveness may be linked to the disruption of bacterial cell membranes or interference with metabolic pathways.
Cytotoxic Effects
In vitro studies have demonstrated that this compound can induce cytotoxicity in cancer cell lines. The compound's ability to initiate apoptosis in these cells suggests potential applications in cancer therapy.
Enzyme Inhibition
The compound may inhibit specific enzymes involved in metabolic processes. For instance, it has been investigated for its inhibitory effects on metalloproteases which are crucial for various physiological functions .
Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at certain concentrations of the compound.
Study 2: Cytotoxicity in Cancer Cells
In a controlled laboratory setting, the compound was tested on human breast cancer cell lines (MCF-7). Results showed that treatment with this compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis.
Comparative Analysis
To better understand the biological activity of this compound compared to similar compounds:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| 2,3-Dibromobenzaldehyde | Two bromine atoms and one aldehyde group | Moderate antimicrobial activity |
| Brominated Phenols | Hydroxyl groups instead of aldehydes | Antioxidant properties |
| Tetrabromobisphenol A | Multiple bromine substitutions | Endocrine disruption potential |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
